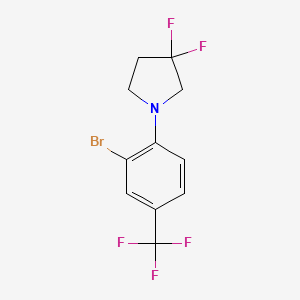
1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine
Descripción general
Descripción
1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a useful research compound. Its molecular formula is C11H9BrF5N and its molecular weight is 330.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, supported by data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H10BrF5N
- Molecular Weight : 350.12 g/mol
- CAS Number : Not specified in the sources
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antimicrobial properties and its potential as an anti-cancer agent. The presence of trifluoromethyl and bromo substituents on the phenyl ring significantly influences its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit potent antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study demonstrated that fluoro and trifluoromethyl-substituted derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL against S. aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | MRSA |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The selectivity index for compounds with MIC values below 1 µg/mL showed promising results, indicating potential therapeutic applications with minimal toxicity to human cells .
Study on Fluoro and Trifluoromethyl Derivatives
A comprehensive study investigated a series of fluoro and trifluoromethyl-substituted compounds for their antibacterial properties. The findings revealed that compounds with trifluoromethyl substitutions exhibited enhanced potency against resistant bacterial strains compared to their non-substituted counterparts . The study highlighted that the introduction of halogen atoms significantly alters the lipophilicity and electronic properties of the compounds, leading to improved interactions with bacterial membranes.
Comparative Analysis with Control Drugs
In comparative time-kill kinetic experiments, certain derivatives demonstrated bactericidal activity comparable to standard antibiotics like vancomycin. For instance, the compound 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide showed a reduction in bacterial count similar to that achieved with vancomycin at equivalent concentrations .
Propiedades
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF5N/c12-8-5-7(11(15,16)17)1-2-9(8)18-4-3-10(13,14)6-18/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXIXEFFLZVLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















